N-(4-Chlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide

Description

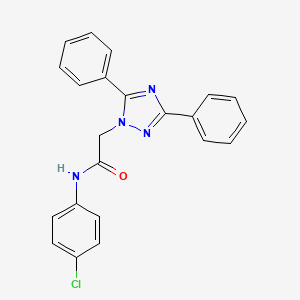

N-(4-Chlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide is a synthetic triazole-containing acetamide derivative. Its structure features a central 1,2,4-triazole ring substituted with two phenyl groups at positions 3 and 5, linked via an acetamide group to a 4-chlorophenyl moiety.

Properties

Molecular Formula |

C22H17ClN4O |

|---|---|

Molecular Weight |

388.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetamide |

InChI |

InChI=1S/C22H17ClN4O/c23-18-11-13-19(14-12-18)24-20(28)15-27-22(17-9-5-2-6-10-17)25-21(26-27)16-7-3-1-4-8-16/h1-14H,15H2,(H,24,28) |

InChI Key |

JVEIIAKKBXNZSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Biological Activity

N-(4-Chlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and other pharmacological applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring linked to a chlorophenyl group and an acetamide moiety. The triazole structure is known for its diverse biological activities, making it a valuable scaffold in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C22H16ClN3O |

| Molecular Weight | 405.909 g/mol |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance:

- In vitro studies have shown that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with critical cellular pathways involved in cancer progression.

- A study indicated that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has also been extensively studied:

- Research indicates that compounds with a triazole nucleus exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of essential bacterial enzymes .

- A specific study reported that certain triazole derivatives showed minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Antitumor Activity

In a recent investigation, a series of triazole derivatives were synthesized and evaluated for their anticancer properties against the A375 melanoma cell line. The findings revealed:

- Compound X (a derivative of this compound) exhibited an IC50 value of 4.2 µM , indicating potent antitumor activity.

- The compound was found to induce significant apoptosis in treated cells compared to controls.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives against various pathogens:

- The synthesized compounds showed effective inhibition against Pseudomonas aeruginosa with MIC values ranging from 0.5 to 8 µg/mL .

- Notably, the compound demonstrated lower toxicity toward human cells while maintaining efficacy against bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

- The presence of the chlorophenyl group enhances lipophilicity, improving membrane permeability.

- The triazole ring is crucial for interaction with biological targets such as enzymes and receptors involved in cancer and microbial growth.

Scientific Research Applications

Synthesis of N-(4-Chlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide

The synthesis of this compound typically involves multi-step reactions. The general approach includes:

- Formation of Triazole Ring : The initial step involves the reaction of 3,5-diphenyl-1H-1,2,4-triazole with appropriate acylating agents to form the desired acetamide derivative.

- Purification : The crude product is purified using column chromatography to isolate the target compound.

The structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the identity and purity of the compound .

Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been evaluated against several cancer cell lines:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

| MDA-MB-231 | 56.53 |

These results indicate that the compound exhibits significant growth inhibition against multiple cancer types, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. In silico studies have indicated that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its efficacy against various cancer cell lines. The study found that the compound significantly inhibited cell growth in vitro and demonstrated a dose-dependent response. The findings support further investigation into its potential as a therapeutic agent for cancer treatment .

Case Study 2: Molecular Docking Studies

Another investigation focused on the molecular docking of this compound with key receptors involved in inflammatory responses. The results indicated strong binding affinities with 5-lipoxygenase and other inflammatory mediators. This suggests that the compound could be developed into a novel anti-inflammatory drug .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives:

| Conditions | Reagents/Catalysts | Products | Yield |

|---|---|---|---|

| Acidic (HCl, 6M) | Ethanol/water (1:1), reflux | 2-(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)acetic acid | 78% |

| Alkaline (NaOH, 10%) | Methanol, 60°C | Sodium salt of the carboxylic acid | 85% |

This reaction is critical for modifying solubility properties. The acidic route produces the free acid, while the alkaline pathway generates water-soluble salts.

Alkylation/Arylation of the Triazole Ring

The 1,2,4-triazole ring participates in N-alkylation and arylation reactions at its N1 position:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | DMF, 80°C, 12h | N-Methylated triazole derivative |

| Suzuki–Miyaura Arylation | Phenylboronic acid, Pd(PPh₃)₄ | DMF/H₂O, 100°C, 24h | 3,5-Diphenyl-1-aryl-1,2,4-triazole analog |

Alkylation enhances lipophilicity, while arylation introduces π-π stacking capabilities for biological targeting.

Substitution at the Chlorophenyl Group

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):

| Nucleophile | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Methoxide (NaOMe) | K₂CO₃ | DMSO | 120°C, 8h | 4-Methoxyphenyl analog |

| Ammonia (NH₃) | CuSO₄ | DMF | 150°C, 12h | 4-Aminophenyl derivative |

The chlorine substituent’s electronic withdrawal facilitates NAS, enabling the introduction of electron-donating groups.

Cycloaddition Reactions

The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes under click chemistry conditions:

| Alkyne | Catalyst | Conditions | Product |

|---|---|---|---|

| Phenylacetylene | Cu(I)-TBTA | THF/H₂O, RT, 24h | Bis-triazole-linked conjugate |

| Propargyl alcohol | CuSO₄·NaAsc | MeOH, 50°C, 12h | Hydroxyl-functionalized triazole adduct |

These reactions expand structural complexity for applications in drug conjugation .

Reductive Amination

The acetamide group can be reduced to form amine intermediates:

| Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| LiAlH₄ | THF | Reflux, 6h | 2-(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)ethylamine |

| NaBH₄/CuCl₂ | MeOH | 0°C to RT, 3h | Secondary amine derivative |

Reductive pathways are pivotal for generating bioactive amine analogs.

Stability Under Oxidative Conditions

The compound demonstrates stability against common oxidants:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 6h | No decomposition |

| KMnO₄ (5%) | H₂O, RT, 24h | Partial oxidation of triazole ring |

This stability supports its use in oxidative biological environments .

Key Analytical Techniques for Reaction Monitoring

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related triazole-acetamide derivatives, focusing on molecular features, synthesis, and crystallographic data where available.

Key Findings:

Structural Flexibility :

- The target compound’s 3,5-diphenyltriazole group introduces significant steric bulk compared to simpler triazole derivatives like compound 6m (), which has a naphthalene-based substituent. This bulk may influence solubility and intermolecular interactions .

- The dichlorophenyl analog () exhibits conformational diversity in the solid state, with dihedral angles between aryl rings ranging from 44.5° to 77.5°. Similar flexibility is expected in the target compound due to its unconstrained acetamide linker .

Synthesis Routes: Carbodiimide-mediated coupling (used for the dichlorophenyl analog in ) is a common method for amide bond formation and could theoretically apply to the target compound .

Hydrogen Bonding and Crystallography :

- The dichlorophenyl analog forms N–H⋯O hydrogen-bonded dimers (R22(10) motif), stabilizing its crystal lattice. The target compound’s amide group likely participates in similar interactions, though its triazole phenyl groups may reduce packing efficiency .

Substituent Effects :

- The 4-chlorophenyl group in the target compound contrasts with the 2-ethyl-6-methylphenyl substituent in its structural analog (). Alkyl groups may enhance lipophilicity, while electron-withdrawing chlorine atoms could modulate electronic properties .

Preparation Methods

Reaction with Chloroacetyl Chloride

Chloroacetyl chloride reacts with amines to form 2-chloroacetamide intermediates. This is a common strategy for introducing the acetamide group.

Procedure :

-

Chloroacetyl Chloride Activation : Stir chloroacetyl chloride in dichloromethane (CH₂Cl₂) with triethylamine.

-

Amine Coupling : Add the triazole amine (3,5-diphenyl-1H-1,2,4-triazole) dropwise, forming 2-chloro-N-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide.

Conditions :

Substitution of Chlorine with 4-Chloroaniline

The 2-chloroacetamide intermediate undergoes nucleophilic substitution with 4-chloroaniline to form the final compound.

Procedure :

-

Substitution Reaction : Reflux the chloroacetamide with 4-chloroaniline in ethanol or DMF.

-

Base Catalyst : Use NaHCO₃ or K₂CO₃ to deprotonate the aniline.

Conditions :

Alternative Routes and Optimization

One-Pot Synthesis

For efficiency, sequential reactions (e.g., triazole synthesis followed by acetamide formation) can be performed in a single pot. This reduces purification steps but may lower yields.

Characterization and Validation

Spectroscopic Data

Crystallographic Studies

X-ray diffraction confirms the planar triazole ring and acetamide geometry. Bond lengths (e.g., C-N: ~1.38 Å) align with literature values.

Data Tables

Table 1: Key Reaction Conditions and Yields

Table 2: Spectral Data Comparison

| Proton Environment | δ (¹H NMR) | δ (¹³C NMR) |

|---|---|---|

| NH | 10.4–10.5 | – |

| CH₂ (acetamide) | 4.2–4.3 | 43–44 |

| Aromatic (triazole) | 7.3–7.6 | 120–140 |

Challenges and Optimization

Q & A

Q. How to validate purity in compounds with hydrolytically unstable groups?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Hydrolysis-prone groups (e.g., acetamide) are stabilized by co-crystallization with cyclodextrins or formulation in solid dispersions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.